(3-Bromoquinolin-5-yl)methanol
Overview
Description
(3-Bromoquinolin-5-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoquinolin-5-yl)methanol typically involves the bromination of quinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination of 5-hydroxyquinoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The resulting 3-bromo-5-hydroxyquinoline is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: (3-Bromoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium methoxide (NaOCH3) can yield a methoxy derivative.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: Pd/C with hydrogen gas or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or ethanol.
Major Products Formed:
- Oxidation of the hydroxymethyl group forms (3-Bromoquinolin-5-yl)formaldehyde or (3-Bromoquinolin-5-yl)carboxylic acid.
- Reduction of the bromine atom forms quinolin-5-ylmethanol.
- Substitution reactions yield various quinoline derivatives depending on the substituent introduced .
Scientific Research Applications
(3-Bromoquinolin-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Bromoquinolin-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the bromine atom and hydroxymethyl group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
5-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 5-position.
3-Bromoquinoline: A quinoline derivative with a bromine atom at the 3-position.
Uniqueness: (3-Bromoquinolin-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the quinoline ring. This dual functionalization provides distinct chemical reactivity and potential biological activities compared to other quinoline derivatives. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
(3-bromoquinolin-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXBMUDZVZEARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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